molecular formula C9H7N3O3 B11761484 5-Carbamoyl-1H-indazole-3-carboxylic acid

5-Carbamoyl-1H-indazole-3-carboxylic acid

Cat. No.: B11761484
M. Wt: 205.17 g/mol
InChI Key: HEQSEKBQSVPQCE-UHFFFAOYSA-N
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Description

5-Carbamoyl-1H-indazole-3-carboxylic acid: is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoyl-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine, followed by subsequent reactions to introduce the carbamoyl and carboxylic acid groups. The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-Carbamoyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-Carbamoyl-1H-indazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can be used to study enzyme mechanisms and develop new therapeutic agents targeting specific biological pathways.

Medicine: In medicine, derivatives of this compound have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. These studies aim to develop new drugs with improved efficacy and reduced side effects .

Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Carbamoyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the modulation of various biological pathways, making it a potential therapeutic agent for treating diseases .

Comparison with Similar Compounds

  • Indazole-3-carboxylic acid
  • 5-Chloro-1H-indazole-3-carboxylic acid
  • 3-Amino-1H-indazole-1-carboxamide

Comparison: Compared to other similar compounds, 5-Carbamoyl-1H-indazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-carbamoyl-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c10-8(13)4-1-2-6-5(3-4)7(9(14)15)12-11-6/h1-3H,(H2,10,13)(H,11,12)(H,14,15)

InChI Key

HEQSEKBQSVPQCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=NN2)C(=O)O

Origin of Product

United States

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